3,6-Diphenylhex-5-en-3-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
129140-12-1 |
|---|---|
Molecular Formula |
C18H21N |
Molecular Weight |
251.373 |
IUPAC Name |
3,6-diphenylhex-5-en-3-amine |
InChI |
InChI=1S/C18H21N/c1-2-18(19,17-13-7-4-8-14-17)15-9-12-16-10-5-3-6-11-16/h3-14H,2,15,19H2,1H3 |
InChI Key |
UJYAPCYKCSLGDL-UHFFFAOYSA-N |
SMILES |
CCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N |
Synonyms |
1-ETHYL-1,4-DIPHENYLBUT-3-ENYLAMINE |
Origin of Product |
United States |
Synthetic Methodologies for 3,6 Diphenylhex 5 En 3 Amine and Analogues
Classical Approaches to Allylic Amine Formation
Traditional methods for synthesizing allylic amines often rely on well-established reactions that form either a C-N or a C-C bond as the key step. These include the reductive amination of carbonyl compounds, nucleophilic substitution reactions, and multi-component strategies. nih.gov
Reductive amination is a versatile and widely used method for preparing amines. The process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of an allylic amine like 3,6-Diphenylhex-5-en-3-amine, this strategy would typically involve an α,β-unsaturated ketone as a precursor.
The reaction is a two-step process that begins with the formation of an imine from a carbonyl compound and an amine, followed by the reduction of the C=N double bond. nih.gov A key advantage is the ability to avoid multiple alkylations, which can be a problem with direct alkylation of amines. masterorganicchemistry.com Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the imine in the presence of the starting carbonyl group. masterorganicchemistry.com Recent advancements have also introduced efficient iron-catalyzed reductive aminations using aqueous ammonia (B1221849), which are applicable to a wide range of ketones and aldehydes, including those with functional groups that are typically sensitive to reduction. d-nb.info Enzymatic reductive amination using bacterial reductive aminases has also emerged as a sustainable route, selectively hydrogenating the C=N bond while preserving adjacent alkene moieties. nih.gov
Table 1: Overview of Reductive Amination for Allylic Amine Synthesis
| Feature | Description | Relevant Reducing Agents |
|---|---|---|
| Principle | Reaction of a carbonyl compound with an amine to form an imine, followed by in-situ reduction. | Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (NaBH(OAc)₃) masterorganicchemistry.com |
| Substrates | Aldehydes, Ketones (including α,β-unsaturated variants), Primary and Secondary Amines. masterorganicchemistry.comorganic-chemistry.org | |
| Advantages | Good control over the degree of alkylation, high versatility. masterorganicchemistry.com |
| Challenges | Requires careful selection of reducing agent to avoid reduction of the starting carbonyl. | |
Nucleophilic substitution is a fundamental method for forming C-N bonds. In the context of allylic amine synthesis, this typically involves the reaction of an amine, acting as a nucleophile, with an allylic substrate that has a suitable leaving group (e.g., a halide, acetate, or carbonate). This approach is often referred to as the allylic amination of allylating reagents. nih.gov
The reaction can proceed through an Sₙ1 or Sₙ2 pathway. For instance, a novel and environmentally friendly approach uses deep eutectic solvents (DESs) to promote the allylic alkylation of anilines and other nucleophiles with allylic alcohols at room temperature. rsc.org This method is believed to proceed via an Sₙ1 mechanism, where the DES activates the hydroxyl group of the alcohol, facilitating its departure as a water molecule and generating an allylic carbocation, which is then trapped by the amine. rsc.org Another powerful example is the Tsuji-Trost reaction, a palladium-catalyzed allylation where the nucleophile attacks an allylic substrate. nih.gov To enhance reactivity, amines are often activated, for example by converting them into 2-nitrosulfonamide derivatives, which are effective nucleophiles under mild conditions. nih.gov
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. nih.govacs.org This strategy offers a modular and environmentally friendly route to construct architecturally complex and diverse allylic amines in one step. rsc.orgresearchgate.net
One notable example is a nickel-catalyzed three-component coupling of simple alkenes, aldehydes, and amides, which combines nickel and Lewis acid catalysis. rsc.orgnih.gov This method demonstrates broad functional-group tolerance and can be used for the gram-scale preparation of valuable allylic amines. nih.gov Another approach is a metal-free, four-component reaction involving an acrylic acid derivative, a boronic acid, a formaldehyde (B43269) solution, and a primary amine, which proceeds through a sequential Petasis reaction and a decarboxylative coupling step. acs.org Visible-light-induced MCRs have also been developed, using an organic photoredox catalyst to synthesize allylic amines from secondary alkylamines, alkyl-substituted carbonyls, and vinyl sulfones. rsc.org
Advanced Catalytic Syntheses of this compound
Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Transition metal catalysis, in particular, has revolutionized the synthesis of allylic amines.
Transition metals, especially palladium, have been extensively used to catalyze the formation of C-N bonds in allylic systems. These reactions often proceed under mild conditions with high chemo-, regio-, and stereoselectivity.
Palladium-catalyzed allylic amination, often known as the Tsuji-Trost reaction, is a powerful tool for C-N bond formation. nih.gov This reaction typically involves the reaction of a nitrogen nucleophile with an allylic substrate (like an allylic acetate, carbonate, or alcohol) in the presence of a palladium(0) catalyst. The mechanism involves the oxidative addition of the Pd(0) catalyst to the allylic substrate to form a π-allyl palladium(II) complex. Subsequent nucleophilic attack by the amine on this complex, followed by reductive elimination, yields the allylic amine and regenerates the Pd(0) catalyst. organic-chemistry.org
The choice of ligands coordinated to the palladium center is crucial for controlling the reaction's outcome, including regioselectivity (linear vs. branched product) and enantioselectivity. organic-chemistry.orgresearchgate.net For example, phosphine-borane ligands have been shown to be effective for the direct allylic amination of allylic alcohols with secondary amines at room temperature, producing only water as a byproduct. organic-chemistry.org Challenges in this field include the tendency of free amines to coordinate strongly with the palladium catalyst, which can inhibit its activity. incatt.nl Strategies to overcome this include using protected amines or slowly releasing the free amine during the reaction. nih.govincatt.nl Recent breakthroughs include photoinduced palladium-catalyzed allylic C-H amination, which allows for the direct coupling of alkenes with aliphatic amines, a traditionally challenging transformation. nih.govbohrium.com
Table 2: Summary of Palladium-Catalyzed Allylic Amination
| Feature | Description | Key Components |
|---|---|---|
| Reaction Type | Tsuji-Trost Allylic Amination | Palladium(0) precatalyst, Ligands (e.g., phosphines), Allylic substrate (with leaving group), Amine nucleophile. nih.govorganic-chemistry.org |
| Mechanism | Involves formation of a π-allyl palladium(II) intermediate. organic-chemistry.org | |
| Advantages | High efficiency, mild reaction conditions, potential for high regio- and enantioselectivity. researchgate.netrsc.org |
| Key Developments | Direct amination of allylic alcohols, C-H amination of alkenes. organic-chemistry.orgnih.gov | |
Transition Metal-Catalyzed Coupling Reactions
Copper-Mediated Reactions (e.g., Hydroamination, C-H Amination)
Copper-catalyzed reactions represent a versatile and powerful tool for the synthesis of amines. nih.govnih.gov These methods include hydroamination and C-H amination, offering direct routes to complex amine structures from readily available starting materials like alkenes and alkynes. nih.govwikipedia.org
Hydroamination:
Copper-catalyzed hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond. wikipedia.org Copper(I) hydride (CuH) catalysts have been particularly successful in the hydroamination of alkenes and alkynes. nih.gov For instance, the hydroamination of styrenes using a CuH catalyst and hydroxylamine (B1172632) O-benzoate reagents yields branched benzylic tertiary amines. nih.gov The use of specific phosphine (B1218219) ligands, such as (CF₃-dppbz), can enhance the efficiency of this transformation. nih.gov
The regioselectivity of copper-catalyzed hydroamination is often substrate-dependent. Aryl-substituted alkynes typically undergo Markovnikov addition, where the nitrogen atom adds to the carbon atom adjacent to the aryl group. nih.gov In contrast, terminal aliphatic alkynes often yield linear amines through anti-Markovnikov addition. nih.govorganic-chemistry.org Highly enantio- and regioselective hydroamination of various substituted styrenes can be achieved using a copper catalyst with a chiral ligand like DTBM-SEGPHOS, producing α-branched amines. organic-chemistry.org
C-H Amination:
Direct C-H amination provides an atom-economical approach to amine synthesis by forming C-N bonds from C-H bonds. nih.govscispace.com Copper catalysts are effective in mediating these transformations. nih.govresearchgate.net One strategy involves a one-pot C-H zincation followed by a copper-catalyzed electrophilic amination, which is applicable to a wide range of heteroarenes and arenes. nih.gov This method utilizes a strong zinc base to generate an organozinc intermediate, which is then aminated in the presence of a copper catalyst, with Cu(OAc)₂ being particularly effective. nih.gov
Copper-catalyzed C-H amination can also be applied to benzylic and allylic positions. beilstein-journals.org For example, the use of N-halosuccinimide-assisted copper catalysis allows for the amidation of benzylic C-H bonds. beilstein-journals.org Mechanistic studies suggest the involvement of copper nitrene ([Cu]=NR) and copper amide ([Cu]–NHR) intermediates in these C-H amination reactions. researchgate.net
Table 1: Examples of Copper-Mediated Amination Reactions
| Reaction Type | Catalyst System | Substrate Type | Product Type | Selectivity | Reference |
|---|---|---|---|---|---|
| Hydroamination | CuH / (CF₃-dppbz) | Styrenes | Branched benzylic tertiary amines | High efficiency | nih.gov |
| Hydroamination | CuH / DTBM-SEGPHOS | Substituted styrenes | α-Branched amines | High enantio- and regioselectivity | organic-chemistry.org |
| Hydroamination | Copper-based catalyst | Aryl-substituted alkynes | Markovnikov products | Exclusive Markovnikov | nih.gov |
| Hydroamination | Copper-based catalyst | Terminal aliphatic alkynes | Linear tertiary amines | Anti-Markovnikov | nih.gov |
| C-H Amination | Cu(OAc)₂ | Heteroarenes/Arenes | Aromatic/Heteroaromatic amines | Broad scope | nih.gov |
| C-H Amidation | Copper / 1,10-phenanthroline | Benzylic C-H bonds | N-alkylsulfonamides | Good yields | beilstein-journals.org |
Nickel-Catalyzed C-C Bond Formation and Functional Group Exchange
Nickel catalysis offers powerful methods for the synthesis of allylic amines through C-C bond formation and functional group exchange reactions. organic-chemistry.orgacs.org These strategies provide novel pathways to complex amine structures, often with high selectivity. rsc.org
A notable nickel-catalyzed reaction is the functional group exchange between allylamines and alkenes, which proceeds via C-C bond cleavage and formation. organic-chemistry.orgacs.org This method provides a direct route to new allylic amines without the need for unstable imine substrates. acs.org Another innovative approach involves a three-component coupling of aldehydes, amines, and alkenes catalyzed by Ni(0). chemrxiv.org This reaction generates imines in situ, which then undergo alkenylation to produce a wide range of allylic amines with high regio-, chemo-, and stereoselectivity. chemrxiv.org
Nickel catalysts are also effective in the reductive cross-coupling of two electrophiles. For instance, a nickel-catalyzed three-component reaction involving the 1,2-carboamination of alkenyl amines with aryl/alkenylboronic esters and N-O electrophiles provides access to differentially substituted diamines. nsf.govresearchgate.net This transformation is highly regioselective and proceeds at room temperature. nsf.gov Furthermore, nickel-catalyzed reductive arylalkylations of allylic amines with aryl and alkyl halides can be controlled to achieve either 1,2- or 1,3-difunctionalization, leading to diverse α- and β-branched aliphatic amines from the same starting materials. rsc.org
The development of mild, nickel-catalyzed cross-couplings of enantioenriched benzylic and allylic amine derivatives with organoboron reagents has expanded the toolkit for preparing highly enantioenriched products, including those with quaternary stereocenters. nih.gov Additionally, nickel complexes have been used for the synthesis of various primary amines from carbonyl compounds and nitroarenes using ammonia and hydrogen gas. rsc.org
Table 2: Nickel-Catalyzed Reactions for Amine Synthesis
| Reaction Type | Catalyst System | Substrates | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Functional Group Exchange | Nickel(0) | Allylamines, Alkenes | Allylic amines | C-C bond cleavage/formation | organic-chemistry.orgacs.org |
| Three-Component Coupling | Ni(0) | Aldehydes, Amines, Alkenes | Allylic amines | In situ imine formation | chemrxiv.org |
| 1,2-Carboamination | Nickel | Alkenyl amines, Boronic esters, N-O electrophiles | Diamines | High regioselectivity, Room temperature | nsf.govresearchgate.net |
| Reductive Arylalkylation | Nickel | Allylic amines, Aryl halides, Alkyl halides | Branched aliphatic amines | Site-divergent (1,2- or 1,3-) | rsc.org |
| Cross-Coupling | Nickel | Benzylic/Allylic amine derivatives, Organoboron reagents | Enantioenriched products | Stereospecific | nih.gov |
Rhodium-Catalyzed Enantioselective Additions
Rhodium-catalyzed reactions provide a powerful platform for the enantioselective synthesis of chiral allylic amines. organic-chemistry.orgnih.gov These methods often involve the addition of various nucleophiles to imines or allenes, with chirality being controlled by a chiral rhodium complex.
One prominent strategy is the highly enantioselective rhodium-catalyzed addition of potassium alkenyltrifluoroborates to N-tosyl arylaldimines. organic-chemistry.org This reaction, utilizing a rhodium/chiral diene catalyst, produces a variety of di-, tri-, and tetrasubstituted allylic N-tosyl amines in high yields (73–96%) and excellent enantioselectivities (72–>99.5% ee). organic-chemistry.org A key advantage of this method is the preservation of the olefin geometry. organic-chemistry.org
Rhodium catalysts are also effective in the hydroamination of allenes. The hydroamination of allenes with benzophenone (B1666685) imine, catalyzed by a chiral rhodium complex, yields N-protected allylic amines with good to excellent yields and enantioselectivities. thieme-connect.com This process allows for the synthesis of α-chiral allylic amides in one pot using 1,1-diphenylmethanimine as an ammonia surrogate. thieme-connect.com
Furthermore, rhodium catalysis has been successfully applied to the enantioselective hydroamination of allylamines to generate chiral 1,2-diamines. nih.gov Using a chiral BIPHEP-type ligand, this reaction proceeds with high yields and excellent enantioselectivities for a diverse range of amine nucleophiles and directing groups. nih.gov The utility of this methodology has been demonstrated in the synthesis of pharmaceutical compounds. nih.gov
In the realm of C-C bond formation, rhodium-catalyzed enantioselective alkenylation of cyclic ketimines with vinylboronic acids has been developed. bohrium.com This protocol, employing a chiral phosphite-olefin ligand, provides access to multifunctional α,α-disubstituted chiral allylic amines bearing quaternary stereocenters in high yields and with excellent enantiomeric excess. bohrium.com
Table 3: Rhodium-Catalyzed Enantioselective Synthesis of Allylic Amines
| Reaction Type | Catalyst System | Substrates | Product | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Alkenylation of Imines | Rhodium/chiral diene | N-tosyl arylaldimines, Potassium alkenyltrifluoroborates | Chiral allylic N-tosyl amines | 72–>99.5% | organic-chemistry.org |
| Hydroamination of Allenes | Chiral rhodium complex | Allenes, Benzophenone imine | N-protected allylic amines | Excellent | thieme-connect.com |
| Hydroamination of Allylamines | Rhodium/chiral BIPHEP-type ligand | Allylamines, Secondary amines | Chiral 1,2-diamines | Excellent | nih.gov |
| Alkenylation of Ketimines | Rhodium/chiral phosphite-olefin | Cyclic ketimines, Vinylboronic acids | α,α-Disubstituted chiral allylic amines | Up to 99% | bohrium.com |
Hydroamination of Alkenes and Alkynes
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines from readily available alkenes and alkynes. wikipedia.orglibretexts.org This transformation can be catalyzed by a variety of metals, with copper and titanium being notable examples. nih.govubc.ca
Copper-catalyzed hydroamination has proven to be a versatile tool. nih.govnih.gov Copper(I) hydride catalysts are particularly effective for the hydroamination of both alkenes and alkynes. nih.gov For instance, a single copper-based catalyst can direct the synthesis of enamines, α-chiral branched alkylamines, and linear alkylamines from alkyne precursors with high levels of selectivity. nih.gov The regioselectivity is often substrate-dependent, with aryl-substituted alkynes favoring Markovnikov addition and terminal aliphatic alkynes favoring anti-Markovnikov addition. nih.gov Copper nanoparticles have also been employed as catalysts for the hydroamination of terminal alkynes, leading to imines with good conversion and high regioselectivity for the Markovnikov adduct. conicet.gov.ar
Titanium catalysts, such as the Schafer titanium catalyst, are effective for the intermolecular hydroamination of both terminal and internal alkynes. ubc.ca This methodology has been used to synthesize linear secondary amines through a sequential hydroamination/hydrogenation process. ubc.ca
The hydroamination of alkynes with primary amines typically yields imines, while secondary amines give enamines. libretexts.org This reaction is generally more facile for alkynes than for alkenes. libretexts.org For unactivated alkenes, hydroamination remains a challenge, though ruthenium catalysts have been shown to effect the Markovnikov hydroamination of terminal alkenes with an ammonia surrogate. escholarship.org
Table 4: Catalytic Systems for Hydroamination
| Catalyst System | Unsaturated Substrate | Amine Substrate | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Copper-based catalyst | Alkynes | Various amines | Enamines, alkylamines | High chemo-, regio-, and stereoselectivity | nih.gov |
| Copper(I) hydride | Alkenes | Hydroxylamine esters | Tertiary amines | Enantio- and regioselective | nih.govorganic-chemistry.org |
| Copper nanoparticles | Terminal alkynes | Amines | Imines | Markovnikov selectivity | conicet.gov.ar |
| Schafer titanium catalyst | Terminal/internal alkynes | Amines | N-silylenamines, primary amines | Sequential hydroamination/hydrogenation | ubc.ca |
| Ruthenium complex | Terminal alkenes | 2-Aminopyridine | Secondary amines | Markovnikov selectivity | escholarship.org |
C-H Amination Strategies
C-H amination offers a direct and atom-economical route to amines by transforming ubiquitous C-H bonds into C-N bonds. nih.govscispace.com This approach avoids the need for pre-functionalized starting materials. Transition metals like copper and palladium are commonly used to catalyze these reactions. nih.govresearchgate.net
Copper-catalyzed C-H amination is a versatile method. researchgate.net One effective strategy involves a one-pot C-H zincation/copper-catalyzed electrophilic amination, which allows for the amination of a broad range of heteroarenes and arenes under mild conditions. nih.gov Copper can also catalyze the amidation of sp³ C-H bonds, such as benzylic and allylic positions, using various nitrogen sources. beilstein-journals.org Mechanistic studies point to the involvement of key intermediates like copper nitrenes and copper amides. researchgate.net
Palladium-catalyzed allylic C-H amination is another powerful tool for synthesizing allylic amines. scispace.comresearchgate.net A Brønsted base activation strategy using a Pd(II)/sulfoxide catalyst and an amine base like N,N-diisopropylethylamine promotes the intermolecular amination of unactivated terminal olefins, yielding linear allylic amines with high selectivity. scispace.comresearchgate.net More recently, a photoinduced palladium-catalyzed method has been developed for the direct allylic C-H amination of various alkenes, including internal ones, with aliphatic amines, showing excellent selectivity. bohrium.com
Visible-light photocatalysis in combination with cobalt has also enabled the direct allylic C-H amination of alkenes with free amines to produce branched amines with high regio- and chemoselectivity. nih.gov
Table 5: C-H Amination Methodologies
| Catalyst System | C-H Bond Type | Nitrogen Source | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Copper/Zinc base | Aromatic C-H | O-acylhydroxylamines | Aromatic amines | One-pot, broad scope | nih.gov |
| Copper/1,10-phenanthroline | Benzylic/Allylic sp³ C-H | Sulfonamides | N-alkylsulfonamides | C-H amidation | beilstein-journals.org |
| Pd(II)/sulfoxide/Amine base | Allylic C-H | N-tosylcarbamates | Linear allylic amines | High stereo- and regioselectivity | scispace.comresearchgate.net |
| Photoinduced Palladium | Allylic C-H | Aliphatic amines | Allylic amines | Handles internal alkenes, asymmetric version available | bohrium.com |
| Visible-light/Cobalt | Allylic C-H | Free amines | Branched allylic amines | Exclusive regio- and chemoselectivity | nih.gov |
Organocatalytic Approaches to Allylic Amines
Organocatalysis has emerged as a powerful, metal-free strategy for the enantioselective synthesis of chiral amines, including allylic amines. nih.govbohrium.com These methods often utilize small organic molecules as catalysts, offering a green and sustainable alternative to metal-based systems. lookchem.com
One notable approach involves an enantioselective enone epoxidation/aziridination-Wharton-reaction sequence. nih.gov This one-pot protocol uses a single amino-catalyst to produce optically active allylic alcohols and amines from simple starting materials with excellent enantioselectivities. nih.gov Another strategy is the organocatalytic oxidation of tertiary allylic amines to N-oxides, followed by a nih.govnih.gov-Meisenheimer rearrangement to yield O-allylhydroxylamines. lookchem.com This one-pot method uses hydrogen peroxide as a green oxidant. lookchem.com
The asymmetric aza-Henry-like reaction of nitroalkenes with α-amidosulfones, which serve as imine precursors, can be catalyzed by a chiral oligoethylene glycol (oligoEG) in combination with potassium fluoride. bohrium.com This cooperative cation-binding catalysis affords a wide range of chiral 2-nitroallylic amines with excellent enantioselectivities (up to >99% ee). bohrium.com
Furthermore, formaldehyde has been employed as a "tethering organocatalyst" in the highly diastereoselective hydroamination of allylic amines with hydroxylamines. acs.org The catalyst promotes temporary intramolecularity, leading to significant rate acceleration and high stereocontrol in the formation of complex vicinal diamines. acs.org Chiral Brønsted acids, such as 3,3'-diaryl-BINOL derivatives, have also been used to catalyze the asymmetric allylation of in situ-formed imines with allylboron reagents, producing chiral homoallylic amines with high enantioselectivity. beilstein-journals.org
Table 6: Organocatalytic Synthesis of Allylic and Homoallylic Amines
| Catalytic Strategy | Catalyst | Reaction Type | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| Epoxidation/Wharton sequence | Amino-catalyst | Enone aziridination-Wharton reaction | Optically active allylic amines | Excellent enantioselectivity | nih.gov |
| Oxidation/Rearrangement | 2,2,2-Trifluoroacetophenone | Oxidation/ nih.govnih.gov-Meisenheimer rearrangement | O-Allylhydroxylamines | One-pot, green oxidant | lookchem.com |
| Cation-Binding Catalysis | Chiral oligoEG/KF | Asymmetric aza-Henry-like reaction | Chiral 2-nitroallylic amines | Up to >99% ee | bohrium.com |
| Tethering Catalysis | Formaldehyde | Intermolecular hydroamination | Vicinal diamines | High diastereoselectivity | acs.org |
| Brønsted Acid Catalysis | Chiral 3,3'-diaryl-BINOL | Asymmetric allylation of imines | Chiral homoallylic amines | High enantioselectivity | beilstein-journals.org |
Biocatalytic Transformations for Amine Synthesis
Biocatalysis offers a green and sustainable approach for the synthesis of chiral amines, utilizing enzymes to perform selective transformations under mild conditions. nih.govrsc.org Enzymes like transaminases and engineered cytochromes P450 are at the forefront of these methodologies.
One innovative strategy employs engineered cytochrome P411 enzymes to catalyze the formation of allylic sulfimides, which then undergo a spontaneous nih.govnih.gov-sigmatropic rearrangement to deliver enantioenriched protected allylic amines. nih.gov This method introduces a new sigmatropic rearrangement into the biocatalytic repertoire, with the enzyme controlling the enantioselectivity of the initial sulfimidation step. nih.gov
Transaminases are another class of powerful biocatalysts for amine synthesis. rsc.org A metagenomics approach, mining microbiome samples, has been used to discover new transaminase enzymes. rsc.orgmdpi.com These newly identified enzymes have shown activity in the transamination of functionalized cinnamaldehydes, providing valuable allylic amine building blocks. rsc.orgmdpi.com
Reductive aminases (RedAms) have been utilized in a two-step, one-pot system for the N-allylation of primary and secondary amines. nih.gov This system first uses a carboxylic acid reductase (CAR) to convert renewable cinnamic acids into the corresponding α,β-unsaturated aldehydes in situ. nih.gov A bacterial reductive aminase then catalyzes the reductive amination of this aldehyde to produce secondary and tertiary allylic amines with high conversion and selectivity, preserving the C=C double bond. nih.gov
Table 7: Biocatalytic Methods for Amine Synthesis
| Enzyme System | Reaction Type | Substrates | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Engineered Cytochrome P411 | Sulfimidation/ nih.govnih.gov-sigmatropic rearrangement | Allylic sulfides, Nitrene precursor | Enantioenriched allylic amines | High enantioselectivity, novel biocatalytic reaction | nih.gov |
| Transaminases (from metagenomics) | Transamination | Functionalized cinnamaldehydes, Amine donor | Allylic amines | Sustainable synthesis, discovery of new enzymes | rsc.orgmdpi.com |
| Carboxylic Acid Reductase (CAR) & Reductive Aminase (RedAm) | Reductive N-allylation | Cinnamic acids, Primary/secondary amines | Secondary/tertiary allylic amines | Two-step, one-pot system; uses renewable starting materials | nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of allylic and homoallylic amines, such as this compound, aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. rsc.org
Solvent-Free Reaction Conditions
Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. For the synthesis of allylic amines and related structures, these reactions are often facilitated by grinding or by using solid supports. For instance, the Baylis-Hillman reaction, which produces multifunctional allylic alcohol derivatives, can be performed under solvent-free conditions using microwave irradiation over montmorillonite (B579905) K10 clay, which acts as a catalyst. cem.com Similarly, other carbon-carbon and carbon-heteroatom bond-forming reactions have been successfully conducted without solvents, sometimes on solid supports like alumina, which can also serve as a catalyst. cem.com These methodologies demonstrate the potential for producing precursors to compounds like this compound in a more environmentally benign manner.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.org This technique has been effectively applied to the synthesis of allylic and homoallylic amines.
Research has shown that the synthesis of allylic amines through the hydrozirconation of alkynes followed by addition to imines can be significantly accelerated by microwave irradiation. rsc.org This approach provides a rapid and convenient one-pot process. Similarly, the N-allylation of (het)aryl aminoamides, key precursors for more complex nitrogen heterocycles, is efficiently achieved under microwave conditions, improving yields and reducing reaction times from hours to minutes. acs.orgnih.gov Aza-Prins reactions, which utilize homoallylic amines to construct piperidine (B6355638) rings, have also been successfully performed using microwave heating, leading to diastereomerically pure products in an operationally simple manner. core.ac.uk The asymmetric allylation of imines, a key step toward chiral homoallylic amines, has also been effectively induced by microwaves in the presence of an organocatalyst. beilstein-journals.org
Table 1: Comparison of Conventional vs. Microwave-Assisted N-Allylation
| Entry | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Conventional Heating | 12 h | 60 | acs.org |
| 2 | Microwave (100 W) | 4 min | 60 | acs.org |
| 3 | Microwave (200 W) | 4 min | 80 | acs.org |
| 4 | Microwave (300 W) | 4 min | 80 | acs.org |
This table illustrates the significant rate enhancement achieved using microwave irradiation for a representative N-allylation reaction.
Application of Ionic Liquids as Catalysts/Solvents
Ionic liquids (ILs), particularly protic ionic liquids (PILs), have gained attention as green alternatives to volatile organic solvents. researchgate.net Their unique properties, such as low vapor pressure, thermal stability, and tunable acidity, make them suitable as both solvents and catalysts for organic transformations. researchgate.netsciforum.net
In the synthesis of allylic amines, PILs have demonstrated a dual role as catalyst and solvent, promoting reactions under mild conditions. sciforum.net Studies have shown that PILs composed of alkyl ammonium (B1175870) cations can facilitate the reaction of conjugated dienes with amines to produce allylic amines in good yields. sciforum.netnih.gov For example, the reaction between a conjugated diene and an amine in the presence of ethylammonium (B1618946) nitrate (B79036) (EAN) yielded the corresponding allylic amine as the sole product with a 78% yield. sciforum.net The composition of the PIL is crucial, as the presence of free acid and amine species at equilibrium can be tailored to direct the reaction pathway toward the desired product and avoid unwanted polymerizations. researchgate.netnih.gov The use of ionic liquids also simplifies product separation and allows for potential recycling of the reaction medium, further enhancing the sustainability of the process. researchgate.net
Stereoselective Synthesis of this compound
The stereoselective synthesis of this compound and its analogues is critical, as different stereoisomers often exhibit distinct biological activities. wikipedia.org Methodologies focus on controlling the formation of new chiral centers to produce specific enantiomers or diastereomers in high purity. wikipedia.org
Asymmetric Catalysis for Enantiocontrol
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. wikipedia.org This approach is central to the synthesis of chiral homoallylic amines. Organocatalysis, which employs small chiral organic molecules, has proven particularly effective.
Chiral Brønsted acids, such as BINOL-derived phosphoric acids, are powerful catalysts for the enantioselective functionalization of imines. scienceopen.com These catalysts create a chiral environment that directs the nucleophilic attack of an allyl group to one face of the imine, resulting in high enantioselectivity. beilstein-journals.orgscienceopen.com Another strategy involves the combination of a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) with a chiral Lewis acid co-catalyst. mdpi.com In this system, B(C6F5)3 activates an amine to form an iminium ion, while the chiral co-catalyst activates the nucleophile, leading to a stereocontrolled reaction. mdpi.com Furthermore, the kinetic resolution of racemic secondary allyl boronates using a chiral catalyst allows for the isolation of highly enantioenriched boronates, which can then be used to synthesize chiral homoallylic amines with excellent transfer of chirality. ehu.es
Table 2: Enantioselective Synthesis of Homoallylic Amines using a BINOL-derived Catalyst
| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|
| 4-MeO-Ph | 98 | 98 | beilstein-journals.org |
| 4-Cl-Ph | 97 | 96 | beilstein-journals.org |
| 2-Naphthyl | 95 | 94 | beilstein-journals.org |
| Ethyl glyoxylate | 57 | 90 | beilstein-journals.org |
This table showcases the high yields and enantioselectivities achieved in the asymmetric synthesis of various homoallylic amines using a (R)-3,3'-Ph2-BINOL catalyst.
Diastereoselective Synthesis and Chiral Auxiliary Strategies
When a molecule contains multiple stereocenters, diastereoselective synthesis is employed to control their relative configuration. A common and effective method involves the use of chiral auxiliaries—chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. orgsyn.org
One of the most successful strategies for the synthesis of chiral homoallylic amines involves the use of N-sulfinyl imines. orgsyn.org The chiral N-tert-butanesulfinyl group acts as a powerful auxiliary, directing the addition of allylic organometallic reagents to the imine carbon with a high degree of diastereocontrol. orgsyn.orgacs.org The auxiliary can then be easily cleaved under acidic conditions to reveal the chiral primary amine. This method is highly versatile and has been applied to a wide range of aldehydes and allylic bromides. orgsyn.org
Another approach utilizes chiral amines, such as (S)-phenylglycine methyl ester, to form chiral imines. acs.org The subsequent metal-mediated allylation of these imines proceeds with good to excellent diastereoselectivity. The choice of metal and solvent can influence the outcome, with zinc-mediated allylations in THF proving effective for a variety of substrates. acs.org Double asymmetric synthesis, where both the imine and the allylic coupling partner are chiral, offers an advanced strategy to control stereoselection, sometimes overriding the inherent selectivity of a single chiral component to produce a desired stereoisomer with very high purity. nih.gov
Table 3: Diastereoselective Allylation of Chiral Imines Using a Phenylglycine Auxiliary
| Aldehyde Moiety | Allylic Bromide | Yield (%) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Cyclohexyl | Crotyl bromide | 99 | 91:9 | acs.org |
| Cyclohexyl | Prenyl bromide | 99 | 85:15 | acs.org |
| 3-Phenylpropanal | Allyl bromide | 65 | 80:20 | acs.org |
This table presents the results of a diastereoselective synthesis of homoallylic amines, demonstrating the utility of a chiral auxiliary.
Control of E/Z Isomerism in Alkenyl Amine Formation
The stereochemical configuration of the alkene moiety in γ,δ-alkenyl amines, such as this compound, is a critical aspect of their synthesis, as E/Z isomerism can significantly influence the molecule's biological activity and physical properties. studymind.co.uk E/Z isomerism arises from the restricted rotation around a carbon-carbon double bond, leading to distinct spatial arrangements of substituents. studymind.co.uk Consequently, developing synthetic methods that afford precise control over the E/Z geometry is a key focus in organic chemistry. Several modern catalytic strategies have been developed to provide stereoselective access to either the E (entgegen) or Z (zusammen) isomer of alkenyl amines and related structures.
One prominent strategy for forging the alkenyl group with stereocontrol is catalytic cross-metathesis. nih.govresearchgate.net This method can be highly efficient, but achieving high stereoselectivity, particularly for Z-isomers, can be challenging. nih.gov For instance, in the synthesis of Z-trisubstituted alkenyl nitriles, which are precursors to amines, the stereochemical control is often lower compared to the corresponding E-isomers. nih.gov The rationale for this is attributed to the small energy difference between the diastereomeric metallacyclobutane intermediates that lead to the Z- and E-products, making it difficult to favor one pathway exclusively. researchgate.net In the case of cyano-substituted alkenes, low to moderate Z-selectivity has been linked to stereoelectronic factors. nih.gov
Photocatalysis has emerged as a powerful and versatile tool for controlling E/Z selectivity in alkene synthesis. rsc.org These methods can involve either electron or energy transfer processes, and the outcome can be dictated by the judicious selection of the photocatalyst. rsc.org By choosing a photocatalyst with the appropriate structure and emissive energy, chemists can direct the reaction to favor the formation of either the E- or Z-olefin. rsc.org This strategy has been successfully applied to the synthesis of challenging trisubstituted alkenes and has provided access to Z-cinnamylamines, which are structurally analogous to the target compound class. rsc.org
Another effective approach involves the use of stereodefined alkenylboron reagents. nih.gov The boron-Wittig reaction, for example, can be used to synthesize trisubstituted alkenyl boronic esters from ketones with high stereoselectivity. nih.gov These alkenylboronate intermediates, which possess a defined E/Z geometry, can then participate in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form the desired product, preserving the alkene's configuration. nih.gov This two-step process provides a reliable pathway to isomerically pure alkenyl amines and their derivatives.
The table below summarizes various methodologies and their effectiveness in controlling E/Z isomerism in the formation of alkenyl compounds, including precursors to alkenyl amines.
| Methodology | Key Reagents/Catalysts | Controlling Factors | Typical Selectivity | Reference |
| Cross-Metathesis | Molybdenum or Ruthenium Alkylidene Complexes | Catalyst structure; Substrate steric/electronic properties | Generally E-selective; Z-selectivity is challenging to achieve. | nih.govresearchgate.net |
| Photocatalysis | Organic Dyes or Metal Complexes (e.g., Ir, Ru) | Photocatalyst volume and emissive energy | Selectivity is "switchable" between E and Z isomers based on catalyst choice. | rsc.org |
| Boron-Wittig Reaction | Borylmethylene species, Ketones | Amine additive (e.g., PMDTA, TMTAN), Substrate structure | Can be highly E-selective, particularly with sterically biased ketones. | nih.gov |
| Photoredox/Nickel Catalysis | Photoredox catalyst, Nickel source, Organochlorides | Ligand on Nickel, Reaction conditions | Excellent regio- and stereoselectivity for γ-functionalized alkenyl chlorides. | acs.org |
These advanced synthetic strategies underscore the progress made in achieving precise control over alkene geometry, enabling the targeted synthesis of specific E/Z isomers of complex molecules like this compound and its analogues.
Reaction Chemistry and Transformative Applications of 3,6 Diphenylhex 5 En 3 Amine
Electrophilic Reactivity of the Amine Moiety
The amine moiety in 3,6-Diphenylhex-5-en-3-amine is characterized by the lone pair of electrons on the nitrogen atom, which imparts strong nucleophilic character. Consequently, the amine readily reacts with a variety of electrophilic species. The nitrogen atom acts as the center of reactivity, attacking electron-deficient atoms to form new covalent bonds. This fundamental reactivity is pivotal for most of the derivatization strategies involving this functional group. Reactions typically require a base to neutralize the proton generated upon substitution at the nitrogen atom, driving the equilibrium towards product formation.
Nucleophilic Reactivity of the Alkene Functionality
The alkene group in this compound, specifically a 1,1-disubstituted styrenyl-type moiety, behaves as a nucleophile. The π-electron cloud of the double bond is susceptible to attack by electrophiles. The presence of the adjacent phenyl group stabilizes the potential carbocation intermediate that forms upon electrophilic addition through resonance, thereby facilitating such reactions. This reactivity allows for the selective functionalization of the carbon backbone of the molecule. Common transformations include additions of halogens and hydrogen halides, which proceed via an electrophilic addition mechanism. Furthermore, the alkene can participate in various transition metal-catalyzed reactions, expanding its synthetic utility. acs.org
Derivatization and Functionalization Strategies
The dual functionality of this compound allows for numerous derivatization strategies, enabling the modification of its physical and chemical properties.
The secondary amine can be readily acylated to form the corresponding N-amides. This transformation is typically achieved by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl or carboxylic acid byproduct. This reaction is fundamental for introducing carbonyl-containing groups and is analogous to peptide bond formation.
Table 1: Representative Acylation Reactions
| Reactant | Reagent(s) | Product |
|---|---|---|
| This compound | Acetyl chloride, Triethylamine | N-(3,6-Diphenylhex-5-en-3-yl)acetamide |
| This compound | Benzoyl chloride, Pyridine | N-(3,6-Diphenylhex-5-en-3-yl)benzamide |
N-alkylation of the secondary amine with alkyl halides leads to the formation of tertiary amines. If an excess of the alkylating agent is used, the resulting tertiary amine can undergo a subsequent alkylation to yield a quaternary ammonium (B1175870) salt. These salts are ionic compounds with distinct solubility profiles and have applications as phase-transfer catalysts or biologically active agents. The synthesis of quaternary ammonium salts from related diphenylhexenyl structures has been reported in the literature. researchgate.net
Table 2: Representative Alkylation and Quaternization Reactions
| Reactant | Reagent(s) | Product(s) |
|---|---|---|
| This compound | Methyl iodide (1 eq.), K₂CO₃ | N-Methyl-3,6-diphenylhex-5-en-3-amine |
| This compound | Methyl iodide (excess) | N,N-Dimethyl-3,6-diphenylhex-5-en-3-yl-ammonium iodide |
| This compound | Benzyl (B1604629) bromide (1 eq.), NaHCO₃ | N-Benzyl-3,6-diphenylhex-5-en-3-amine |
For synthetic routes where the amine's reactivity needs to be temporarily masked, N-silylation serves as an effective protection strategy. The reaction with a silyl (B83357) halide, such as chlorotrimethylsilane (B32843) (TMSCl), in the presence of a base, converts the amine into a less nucleophilic N-silyl derivative. This protecting group is generally stable under non-acidic conditions and can be easily removed when desired.
Table 3: Representative Silylation Reaction
| Reactant | Reagent(s) | Product |
|---|
Role as a Building Block in Complex Molecule Synthesis
The presence of two distinct and chemically addressable functional groups makes this compound a valuable building block for the synthesis of more complex molecules. enamine.net Its structure can be incorporated into larger frameworks to construct compounds with potential applications in medicinal chemistry and materials science. For instance, the amine can serve as a handle for attachment to scaffolds or for directing metal-catalyzed C-H activation reactions at other positions. nih.gov The alkene functionality provides a site for carbon-chain extension, cyclization reactions, or the introduction of new functional groups through addition or oxidation reactions. The use of structurally similar compounds as intermediates in the synthesis of biologically active agents, such as antiretroviral drugs, highlights the potential of this molecular scaffold. researchgate.netnih.gov Highly functionalized building blocks are essential for the synthesis of natural products and other biologically active compounds. scielo.br
While specific research on the reaction chemistry of this compound is not extensively documented in publicly available literature, the reactivity of structurally similar diphenylhexene amine derivatives provides significant insight into its potential applications in synthetic organic chemistry. These analogs serve as valuable precursors for the construction of complex molecular architectures, including nitrogen-containing heterocycles and polyfunctionalized organic molecules. This article explores the transformative applications of these related compounds, offering a predictive look into the synthetic utility of this compound.
Transformative Applications in Organic Synthesis
The unique structural features of diphenylhexene amine derivatives, characterized by the presence of a reactive amine functionality and a diphenylalkene moiety, make them versatile building blocks in organic synthesis. The following sections detail their application in the synthesis of heterocycles and polyfunctionalized molecules.
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. While direct examples of cyclization reactions involving this compound are scarce, the reactivity of analogous compounds, such as N-benzyl-3-ethylhex-5-en-3-amine, in metal-mediated heterocycle synthesis highlights a potential pathway for such transformations. umich.edu These reactions typically involve the strategic cyclization of the amine with other parts of the molecule or with external reagents to form various ring systems.
Metal catalysts can facilitate the activation of C-H or C-N bonds, enabling intramolecular cyclization reactions that would otherwise be challenging. For a molecule like this compound, this could involve the formation of piperidines, pyrrolidines, or larger nitrogen-containing rings, depending on the reaction conditions and the catalytic system employed.
Table 1: Representative Metal-Mediated Heterocycle Synthesis using a Diphenylhexene Amine Analog
| Reactant | Catalyst/Reagents | Product Type | Reference |
| N-benzyl-3-ethylhex-5-en-3-amine | Metal Catalyst | Nitrogen Heterocycle | umich.edu |
Further research is required to fully elucidate the scope and mechanisms of these potential cyclization reactions for this compound itself.
A well-documented application of a close structural analog, N,N-dimethyl-6,6-diphenylhex-5-en-1-amine, is in the synthesis of N-halomethylated quaternary ammonium salts. iucr.orgnih.gov These compounds represent a class of polyfunctionalized molecules with interesting biological and chemical properties.
The synthesis involves the quaternization of the tertiary amine with a dihalomethane, such as diiodomethane (B129776) (CH₂I₂) or chloroiodomethane (B1360106) (ClCH₂I), in a suitable solvent like acetonitrile. iucr.orgnih.govnih.gov This reaction proceeds readily at room temperature, leading to the formation of the corresponding N-iodomethyl or N-chloromethyl quaternary ammonium iodide salts in good yields. nih.govmdpi.com These salts are polyfunctionalized, containing a quaternary ammonium group, a halogen, and the diphenylalkene moiety, making them useful for further chemical modifications or as biologically active agents themselves. researchgate.netnih.govclinmedjournals.org For instance, N-iodomethyl-N,N-dimethyl-N-(6,6-diphenylhex-5-en-1-yl)ammonium iodide has been investigated for its antileishmanial activity. researchgate.netclinmedjournals.org
Table 2: Synthesis of Polyfunctionalized Quaternary Ammonium Salts from N,N-dimethyl-6,6-diphenylhex-5-en-1-amine
| Reactant | Reagent | Solvent | Product | Yield | Reference |
| N,N-dimethyl-6,6-diphenylhex-5-en-1-amine | CH₂I₂ | Acetonitrile | N-iodomethyl-N,N-dimethyl-N-(6,6-diphenylhex-5-en-1-yl)ammonium iodide | 72% | nih.gov |
| N,N-dimethyl-6,6-diphenylhex-5-en-1-amine | ClCH₂I | Acetonitrile | N-chloromethyl-N,N-dimethyl-N-(6,6-diphenylhex-5-en-1-yl)ammonium iodide | 61% | nih.govmdpi.com |
| N,N-dimethyl-6,6-diphenylhex-5-en-1-amine | CH₃I | Acetonitrile | N,N,N-trimethyl-N-(6,6-diphenylhex-5-en-1-yl)ammonium iodide | 72% | nih.gov |
This method provides a straightforward route to highly functionalized molecules from simple diphenylhexene amine precursors, demonstrating their value in creating diverse chemical entities.
Mechanistic Investigations in 3,6 Diphenylhex 5 En 3 Amine Chemistry
Elucidation of Reaction Pathways and Transition States
The study of reaction pathways for 3,6-Diphenylhex-5-en-3-amine would involve a combination of computational modeling and experimental analysis to map the energetic landscape of its transformations. Theoretical calculations, such as Density Functional Theory (DFT), would be employed to model the structures of reactants, intermediates, transition states, and products. These calculations would provide insights into the activation energies and thermodynamic stabilities of various potential pathways, helping to identify the most likely reaction mechanism.
Experimentally, techniques such as spectroscopy (NMR, IR, Mass Spectrometry) would be crucial for identifying any transient intermediates or unexpected products, which could provide evidence for a particular reaction pathway. For instance, in reactions involving the amine group, the formation of iminium ions or enamines as intermediates could be postulated and then probed for experimentally. The stereochemical outcome of reactions would also offer significant clues about the geometry of the transition states.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are fundamental to understanding the mechanism of a reaction involving this compound. By measuring the rate of reaction under various conditions, a rate law can be determined. The rate law provides information about the molecularity of the rate-determining step and which species are involved in it.
For example, if the reaction rate is found to be dependent on the concentration of both this compound and another reactant, it would suggest a bimolecular process in the rate-determining step. The effect of temperature on the reaction rate would be studied to determine the activation parameters (Enthalpy and Entropy of activation), which provide further details about the transition state.
Table 1: Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10-4 |
| 2 | 0.2 | 0.1 | 3.0 x 10-4 |
| 3 | 0.1 | 0.2 | 1.5 x 10-4 |
This is a hypothetical data table to illustrate the type of information gathered from kinetic studies.
Isotopic Labeling Experiments for Mechanistic Insight
Isotopic labeling is a powerful tool for tracing the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for proposed mechanisms. In the context of this compound, specific hydrogen atoms could be replaced with deuterium (²H), or carbon atoms with ¹³C.
For instance, to investigate a potential proton transfer step involving the amine group, the amine proton could be replaced with deuterium. The position of the deuterium in the product molecule, or its effect on the reaction rate (the kinetic isotope effect), would provide strong evidence for the role of that proton in the mechanism. Similarly, labeling one of the phenyl rings or the alkene carbons could help to track skeletal rearrangements if they were to occur.
Solvent Effects and Reaction Parameter Optimization Studies
The choice of solvent can have a profound impact on the rate and outcome of a reaction. Studies on the effect of solvent polarity and proticity on reactions of this compound would be conducted to understand the nature of the transition state. A significant rate enhancement in polar protic solvents, for example, might suggest a transition state with considerable charge separation that is stabilized by hydrogen bonding.
Optimization of other reaction parameters such as temperature, pressure, and catalyst (if applicable) would also be performed. This not only serves the practical purpose of improving reaction efficiency but can also provide mechanistic clues. For example, a change in product distribution with temperature could indicate the presence of competing reaction pathways with different activation energies.
Table 2: Hypothetical Solvent Effects on the Rate Constant (k) for a Reaction of this compound
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (krel) |
| Hexane | 1.9 | 1 |
| Dichloromethane | 9.1 | 15 |
| Acetonitrile | 37.5 | 120 |
| Methanol | 32.7 | 850 |
This is a hypothetical data table illustrating how solvent polarity can influence reaction rates.
Stereochemical Control and Chirality in 3,6 Diphenylhex 5 En 3 Amine Derivatives
Chiral Recognition and Resolution Methodologies
The separation of enantiomers from a racemic mixture of 3,6-Diphenylhex-5-en-3-amine is a crucial step in obtaining stereochemically pure compounds. Several methodologies can be employed for the chiral recognition and resolution of this class of allylic amines.
One of the most established and widely used techniques is classical resolution via diastereomeric salt formation . chemeurope.comwikipedia.orgpbworks.comrsc.orglibretexts.org This method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. pbworks.com For a basic compound like this compound, common chiral resolving agents would include enantiomerically pure forms of tartaric acid, mandelic acid, or camphorsulfonic acid. wikipedia.orglibretexts.org The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, followed by filtration. The resolved amine can then be liberated from the salt by treatment with a base. The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization solvent.
Chiral chromatography presents a powerful and versatile alternative for the analytical and preparative separation of enantiomers. wikipedia.org High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a particularly effective method. nih.govphenomenex.comyakhak.org For the separation of chiral amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, have demonstrated broad applicability. yakhak.org The separation mechanism relies on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. The choice of mobile phase, often a mixture of alkanes and alcohols, can be optimized to achieve baseline separation of the enantiomers. nih.gov
Enzymatic resolution is another potential strategy that offers high enantioselectivity. Lipases are common enzymes used for the kinetic resolution of racemic amines, often through acylation reactions. In a typical kinetic resolution, one enantiomer reacts faster with an acylating agent in the presence of the enzyme, leaving the unreacted enantiomer in high enantiomeric excess.
| Resolution Method | Principle | Common Reagents/Materials | Advantages | Considerations |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities. wikipedia.orgpbworks.com | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid. wikipedia.orglibretexts.org | Scalable, cost-effective for large quantities. | Trial-and-error approach for selecting resolving agent and solvent; theoretical maximum yield of 50% for the desired enantiomer without a racemization step. wikipedia.org |
| Chiral HPLC | Differential interaction with a chiral stationary phase. phenomenex.com | Polysaccharide-based chiral columns (e.g., Chiralcel®, Chiralpak®). yakhak.org | High resolution, applicable for both analytical and preparative scales. phenomenex.com | Higher cost of chiral columns and solvents. |
| Enzymatic Resolution | Enantioselective enzymatic reaction. | Lipases (e.g., Candida antarctica lipase B). | High enantioselectivity, mild reaction conditions. | Enzyme stability and cost, requires optimization of reaction parameters. |
Diastereomeric and Enantiomeric Purity Assessment
Once a chiral resolution has been performed or an asymmetric synthesis has been developed, it is essential to accurately determine the diastereomeric and enantiomeric purity of the resulting this compound derivatives.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of a chiral compound. yakhak.orgacs.org By using a suitable chiral stationary phase, the enantiomers can be separated and their relative peak areas can be integrated to calculate the enantiomeric ratio. For derivatives of this compound, polysaccharide-based columns are often effective. yakhak.org The addition of acidic or basic modifiers to the mobile phase can sometimes improve peak shape and resolution for amine compounds. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for assessing both diastereomeric and enantiomeric purity. nih.govnih.govwikipedia.org To determine the enantiomeric excess of a chiral amine, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is typically used. nih.govwikipedia.org
Chiral Derivatizing Agents , such as Mosher's acid chloride, react with the amine to form diastereomeric amides. The signals of these diastereomers, particularly those of protons or other nuclei close to the chiral center, will be chemically non-equivalent in the NMR spectrum, allowing for their integration and the determination of the enantiomeric ratio. wikipedia.org
Chiral Solvating Agents , like enantiopure 1,1'-bi-2-naphthol (BINOL) derivatives, form transient diastereomeric complexes with the enantiomers of the amine. nih.gov This can induce chemical shift differences between the signals of the enantiomers in the NMR spectrum, enabling the determination of the enantiomeric excess without covalent modification of the analyte. nih.gov
For compounds with multiple chiral centers, ¹H or ¹³C NMR spectroscopy can often be used directly to determine the diastereomeric ratio by integrating the signals of the non-equivalent protons or carbons in the different diastereomers.
| Analytical Technique | Principle | Sample Preparation | Information Obtained |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. phenomenex.com | Dissolved in a suitable mobile phase. | Enantiomeric excess (ee). acs.org |
| NMR with Chiral Derivatizing Agent | Formation of diastereomers with distinct NMR signals. wikipedia.org | Reaction with a CDA (e.g., Mosher's acid). wikipedia.org | Enantiomeric excess (ee). |
| NMR with Chiral Solvating Agent | Formation of transient diastereomeric complexes. nih.gov | Addition of a CSA (e.g., BINOL). nih.gov | Enantiomeric excess (ee). |
| Standard NMR (¹H, ¹³C) | Chemical shift non-equivalence of diastereomers. | Dissolved in a suitable deuterated solvent. | Diastereomeric ratio (dr). |
Computational and Theoretical Studies of 3,6 Diphenylhex 5 En 3 Amine
Density Functional Theory (DFT) Calculations for Structure and Reactivity
There are currently no published Density Functional Theory (DFT) calculations for 3,6-Diphenylhex-5-en-3-amine. DFT is a powerful computational method used to predict the optimized geometry, including bond lengths and angles, of a molecule. Furthermore, DFT calculations can provide crucial information about a compound's reactivity through the analysis of its frontier molecular orbitals (HOMO and LUMO) and the generation of molecular electrostatic potential maps. Such studies would be instrumental in predicting how this compound might interact with other molecules and its potential reaction pathways.
Molecular Dynamics Simulations for Conformational Analysis
No molecular dynamics (MD) simulations for this compound have been reported in the scientific literature. MD simulations are essential for understanding the conformational landscape of a molecule, revealing its flexibility and the various shapes it can adopt in different environments. For a molecule with multiple rotatable bonds like this compound, MD simulations would identify the most stable conformers and the energy barriers between them, which is critical for understanding its biological activity and physical properties.
Quantum Chemical Calculations of Electronic Structure
Detailed quantum chemical calculations focusing on the electronic structure of this compound are not available. Such calculations would provide a deeper understanding of electron distribution within the molecule, its polarizability, and other electronic properties. This information is fundamental to explaining the molecule's spectroscopic characteristics and its behavior in chemical reactions.
Prediction of Spectroscopic Parameters and Reaction Outcomes
In the absence of the aforementioned computational studies, there are no published predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound based on theoretical calculations. Computational predictions of spectroscopic data are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds. Similarly, without computational modeling of potential reaction pathways, predicting the outcomes of chemical reactions involving this amine remains reliant on general chemical principles rather than specific theoretical guidance.
Advanced Spectroscopic Techniques for Structural Elucidation and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3,6-Diphenylhex-5-en-3-amine, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be essential for unambiguous assignment of all atoms.
¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton environment. The predicted chemical shifts (δ) in ppm are based on the functional groups present.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Phenyl H (on C6) | ~7.2-7.4 | Multiplet | 5H |
| Phenyl H (on C3) | ~7.2-7.4 | Multiplet | 5H |
| Vinylic H (on C6) | ~6.3-6.5 | Doublet | 1H |
| Vinylic H (on C5) | ~6.1-6.3 | Doublet of Triplets | 1H |
| Amine H (NH₂) | ~1.5-2.5 | Broad Singlet | 2H |
| Methylene H (C4) | ~2.3-2.5 | Multiplet | 2H |
| Methylene H (C2) | ~1.8-2.0 | Quartet | 2H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum, typically proton-decoupled, would display a single peak for each unique carbon atom.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C3 (C-N, C-Ph) | ~55-65 |
| C1 | ~8-12 |
| C2 | ~30-38 |
| C4 | ~40-48 |
| C5 (=CH) | ~128-132 |
| C6 (=CH-Ph) | ~130-135 |
| Phenyl C (on C3) | ~125-129 (CH), ~140-145 (ipso) |
2D NMR Techniques:
COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity of the aliphatic chain from the C1 methyl group through to the C5 vinylic proton.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C spectrum.
Solid-State NMR: While less common for routine analysis, solid-state NMR could be employed to study the compound in its crystalline form, providing information on molecular packing, conformation, and the presence of different polymorphs.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. researchgate.net
The IR spectrum of this compound would be expected to show several key absorption bands. As a primary amine, it should display two distinct N-H stretching bands. libretexts.orgorgchemboulder.com The presence of both aliphatic and aromatic C-H bonds, as well as alkene C=C and aromatic ring stretching vibrations, would also be evident. wpmucdn.com
Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp (two bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Alkene C-H | =C-H Stretch | 3010 - 3040 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |
| Primary Amine | N-H Bend (Scissoring) | 1590 - 1650 | Medium to Strong |
| Alkene C=C | C=C Stretch | 1640 - 1680 | Variable |
| Aromatic C=C | Ring Stretch | ~1600, ~1450 | Medium |
| Aliphatic Amine | C-N Stretch | 1000 - 1250 | Medium to Weak |
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-C backbone vibrations, which are often weak in the IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. The chromophores in this compound are the two phenyl groups and the carbon-carbon double bond. The phenyl group attached to the double bond forms a conjugated styryl system.
One would expect to see characteristic π → π* transitions. The isolated phenyl group at C3 would likely exhibit a weak absorption band around 255-265 nm. The conjugated system (C6H5-CH=CH-) is expected to show a much stronger absorption at a longer wavelength (a bathochromic shift), likely in the 250-290 nm range. Studies on similar diphenylhexene derivatives show strong absorption peaks in this region. clinmedjournals.orgresearchgate.net The exact position and intensity of these peaks are sensitive to the solvent environment. researchgate.net
Mass Spectrometry Techniques (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
For this compound (Molecular Formula: C₁₈H₂₃N), the calculated monoisotopic mass is approximately 253.183 Da.
High-Resolution Mass Spectrometry (HRMS): Using a technique like ESI-TOF, HRMS would confirm the elemental composition by providing a highly accurate mass measurement (e.g., 254.1903 for the [M+H]⁺ ion), distinguishing it from other compounds with the same nominal mass. rsc.orgacs.org
Fragmentation Pattern: In techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) with fragmentation, characteristic fragments would be observed, helping to piece together the structure.
Predicted Mass Fragments for this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 253 | [M]⁺ | Molecular Ion |
| 224 | [M - C₂H₅]⁺ | α-cleavage, loss of the ethyl group |
| 162 | [M - C₇H₇]⁺ | Loss of a benzyl (B1604629) radical (rearranged) |
| 132 | [C₉H₁₀N]⁺ | Cleavage at C3-C4 bond |
| 117 | [C₉H₉]⁺ | Cinnamyl fragment |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be crystallized into a single crystal of sufficient quality, X-ray crystallography would provide the most definitive structural proof. This technique maps electron density to determine the precise three-dimensional location of each atom.
This analysis would unambiguously confirm:
The molecular connectivity and constitution.
The E/Z configuration of the double bond.
The relative stereochemistry at the C3 chiral center.
Detailed geometric parameters, including all bond lengths and angles.
Intermolecular interactions in the crystal lattice, such as hydrogen bonds involving the primary amine group, which dictate the crystal packing.
Researchers have successfully used this technique to determine the solid-state conformations of structurally related N-halomethylated quaternary ammonium (B1175870) salts of diphenylhexenylamine derivatives. nih.govnih.gov
Hyphenated Chromatographic Techniques (e.g., LC-MS, GC-MS) for Purity and Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detector, are standard for assessing the purity of a compound and analyzing complex mixtures.
GC-MS (Gas Chromatography-Mass Spectrometry): Given its molecular weight, this compound is likely volatile enough for GC analysis. A sample injected into the GC would be separated from any volatile impurities or reaction byproducts. The coupled mass spectrometer would then provide a mass spectrum for each eluting peak, allowing for their identification. rsc.orgusm.my This is a powerful tool for monitoring reaction progress and confirming the identity of the final product.
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is often the preferred method for the analysis of amines, which can sometimes exhibit poor peak shape on standard GC columns. waters.com A reversed-phase HPLC method (e.g., using a C18 column) would separate the compound from non-volatile impurities. thermofisher.com The eluent would pass into the mass spectrometer (typically an ESI source), which would confirm the molecular weight of the main peak and any impurities. lcms.cz LC-MS is highly sensitive and is the standard for quantitative analysis and purity assessment in pharmaceutical and chemical research.
Synthetic Utility and Research Applications of 3,6 Diphenylhex 5 En 3 Amine Scaffolds
Precursor in Natural Product Analog Synthesis
There is no available research that documents the use of 3,6-Diphenylhex-5-en-3-amine as a direct precursor for the synthesis of natural product analogs. While the synthesis of complex molecules often involves versatile building blocks, the specific application of this compound in this context has not been reported.
Intermediate in the Preparation of Advanced Organic Materials (e.g., Polymers, Catalysts)
No literature was found describing the use of this compound as an intermediate in the development of polymers or catalysts. The synthesis of advanced materials often utilizes monomers or catalyst precursors with specific functionalities, and there is no indication that this compound has been explored for these purposes.
Ligand Design and Coordination Chemistry Studies
A search of the literature did not yield any studies on the use of this compound in ligand design or coordination chemistry. The development of new ligands is a significant area of chemical research, but this particular amine has not been featured in such investigations.
Development of Novel Methodologies in Organic Synthesis
There are no reports of novel synthetic methodologies that have been developed using this compound as a key substrate or reagent.
Context from Structurally Related Compounds
It is noteworthy that structurally similar compounds have been investigated for various applications. For instance, derivatives of the diphenylhexene amine scaffold have been explored in medicinal chemistry. One prominent example is Igmesine, which is (E)-N-(cyclopropylmethyl)-N-methyl-3,6-diphenylhex-5-en-3-amine, a known sigma receptor ligand. smolecule.comacs.org Additionally, more complex analogs, such as (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, have been synthesized as intermediates for antiviral drugs. researchgate.net Other related structures have been investigated for their potential in treating leishmaniasis. researchgate.net
These examples indicate that the broader class of diphenylhexene amines is of interest to the scientific community. However, the specific research applications and synthetic utility of the parent compound, this compound, remain uncharacterized in the available scientific literature.
Future Research Directions and Emerging Trends
Sustainable Synthesis of Allylic Amines
The chemical industry is increasingly shifting towards greener and more sustainable synthetic methodologies. rsc.org The synthesis of allylic amines, including the 3,6-Diphenylhex-5-en-3-amine scaffold, is a key area for the application of these principles. Traditional methods for amine synthesis often involve harsh reagents and generate significant waste, prompting the development of more atom-economical and environmentally benign alternatives. rsc.org
Future research will likely focus on catalytic methods that utilize renewable resources and minimize waste. rsc.org For the synthesis of this compound, this could involve:
Direct Amination of Allylic Alcohols: Molybdenum-catalyzed reactions, for instance, have shown promise in the efficient allylic amination of alcohols, offering a more sustainable route than traditional methods that may require the pre-functionalization of the alcohol. organic-chemistry.org
Multicomponent Reactions: Nickel-catalyzed multicomponent coupling reactions of simple alkenes, aldehydes, and amides present a highly efficient and modular approach to constructing complex allylic amines in a single step. rsc.orgresearchgate.net This strategy could be adapted for a convergent synthesis of the this compound skeleton from readily available precursors.
Use of Bio-based Feedstocks: While challenging, the derivation of key synthetic precursors from renewable biomass is a long-term goal for sustainable chemistry. Research into the conversion of bio-derived molecules into the building blocks required for this compound synthesis will be a significant area of investigation.
| Synthetic Strategy | Key Advantages | Potential Challenges for this compound | References |
|---|---|---|---|
| Catalytic Allylic Amination of Alcohols | Atom-economical, avoids pre-functionalization | Regioselectivity, catalyst stability | organic-chemistry.org |
| Nickel-Catalyzed Multicomponent Coupling | High modularity, single-step synthesis | Control of stereoselectivity, substrate scope | rsc.orgresearchgate.net |
| Bio-based Feedstock Conversion | High sustainability, renewable resources | Complex multi-step conversions, low yields | rsc.org |
Chemo- and Regioselective Functionalization of this compound
The this compound scaffold possesses multiple reactive sites, including the amine, the double bond, and the phenyl rings. The ability to selectively functionalize one site in the presence of others is crucial for the development of derivatives with tailored properties.
Future research in this area will likely target:
C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for molecular editing. nih.gov For this compound, this could involve the regioselective introduction of functional groups at the allylic position or on the phenyl rings, bypassing the need for pre-installed directing groups. nih.gov
Hydrosilylation of the Alkene: The development of highly regioselective hydrosilylation reactions of the carbon-carbon double bond could introduce valuable silyl (B83357) functional groups, which can be further elaborated. qub.ac.uknih.gov Catalyst systems that can control the regioselectivity of this addition will be of particular interest.
Selective N-Functionalization: While the amine is a primary site for functionalization, achieving selectivity in the presence of other reactive moieties will be key. This could involve the use of protecting group strategies or the development of catalysts that selectively target the nitrogen atom.
Catalyst Development for Highly Enantioselective Transformations
The amine at the C3 position of this compound is a stereocenter. The development of methods to synthesize this compound in an enantiomerically pure form is of high importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Chiral amines are crucial components in a vast number of pharmaceuticals. nih.govacs.org
Key future research directions include:
Asymmetric Hydrogenation: The asymmetric hydrogenation of corresponding imines or enamines is a powerful method for the synthesis of chiral amines. nih.govacs.org The development of novel chiral catalysts, potentially based on iridium or rhodium complexes with chiral phosphine (B1218219) ligands, will be crucial for achieving high enantioselectivity in the synthesis of (R)- or (S)-3,6-Diphenylhex-5-en-3-amine. nih.govacs.org
Biocatalysis: The use of enzymes, or "nitrene transferases," for asymmetric C-H amination or biocatalytic carbene N-H insertion represents an emerging frontier for the synthesis of chiral amines. rochester.edu These biocatalytic approaches could offer high enantioselectivity under mild reaction conditions.
Kinetic Resolution: For racemic mixtures of this compound, the development of efficient kinetic resolution protocols, either through enzymatic or chemical catalysis, could provide access to the individual enantiomers.
| Catalytic Approach | Catalyst Type | Anticipated Outcome for this compound | References |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Complexes | High enantiomeric excess of (R) or (S) enantiomer | nih.govacs.org |
| Biocatalytic N-H Insertion | Engineered Hemoproteins | Enantioselective formation of the C-N bond | rochester.edu |
| Asymmetric Allylic Amination | Palladium with Chiral Ligands | Stereocontrolled introduction of the amine group | acs.org |
Integration of Flow Chemistry and Automation in Synthesis
Flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and the potential for automation. vapourtec.comnih.gov The application of flow chemistry to the synthesis of this compound and its derivatives could accelerate research and development.
Emerging trends in this area include:
Automated Reaction Optimization: Automated flow chemistry systems can rapidly screen a wide range of reaction parameters, such as temperature, pressure, and catalyst loading, to quickly identify optimal conditions for the synthesis of this compound. vapourtec.comsoci.org
Multi-step Flow Synthesis: The integration of multiple reaction steps into a continuous flow process can streamline the synthesis of complex molecules, reducing the need for intermediate purification steps. nih.govacs.org This could be particularly advantageous for multi-step sequences leading to functionalized derivatives of this compound.
In-line Analysis: The integration of analytical techniques, such as HPLC and mass spectrometry, directly into the flow system allows for real-time monitoring of reaction progress and product purity. soci.org
Exploration of Novel Reactivity Patterns for the this compound Skeleton
The unique combination of functional groups in this compound opens the door to exploring novel and potentially unexpected reactivity patterns.
Future research could investigate:
Cascade Reactions: The strategic placement of functional groups in this compound could enable the design of cascade reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly build molecular complexity. researchgate.net
Domino Reactions: One-pot, three-component domino reactions involving allylic amination and N-arylation have been shown to be effective for the synthesis of fused pyrroles. nih.gov Similar strategies could be developed using the this compound scaffold to access novel heterocyclic systems.
Photocatalysis: The use of visible light photocatalysis could unlock new modes of reactivity for the allylic C-H bonds or the phenyl rings of this compound, enabling novel functionalization reactions under mild conditions. nih.gov
The journey of a new molecule from a synthetic concept to a compound with tangible applications is driven by the continuous exploration of its chemical potential. The future research directions outlined here for this compound, grounded in the latest advancements in synthetic chemistry, pave the way for a deeper understanding of its properties and the potential discovery of novel derivatives with valuable applications.
Q & A
Q. Table 1: Synthetic Methods for this compound Derivatives
| Derivative | Method | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Parent Compound | Reductive Amination | 65 | N/A | |
| (E)-N-Cyclopropylmethyl | Cross-Coupling | 72 | 85 (BINAP ligand) | |
| 1,1,1,2,2-Pentafluoro | Catalytic Fluorination | 68 | 90 (CAL-B lipase) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
